2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide
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Overview
Description
2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide is a complex organic compound with a unique structure that combines a thienoquinoline core with a phenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroxylated or dehydroxylated products .
Scientific Research Applications
2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Phenylthieno[2,3-b]quinolin-3-ol: Lacks the 1,1-dioxide group.
Thieno[2,3-b]quinolin-3-ol: Lacks the phenyl group.
2-Phenylquinolin-3-ol: Lacks the thieno group.
Uniqueness
2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
65764-33-2 |
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Molecular Formula |
C17H11NO3S |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
1,1-dioxo-2-phenylthieno[2,3-b]quinolin-3-ol |
InChI |
InChI=1S/C17H11NO3S/c19-15-13-10-12-8-4-5-9-14(12)18-17(13)22(20,21)16(15)11-6-2-1-3-7-11/h1-10,19H |
InChI Key |
SOSCJDTZADMNKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC4=CC=CC=C4N=C3S2(=O)=O)O |
Origin of Product |
United States |
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